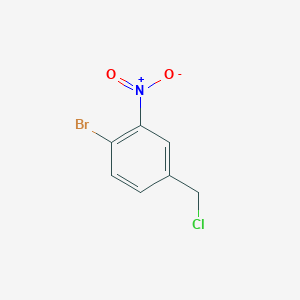

1-Bromo-4-(chloromethyl)-2-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(chloromethyl)-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c8-6-2-1-5(4-9)3-7(6)10(11)12/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLKXAKEKPATLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCl)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 4 Chloromethyl 2 Nitrobenzene

Retrosynthetic Analysis of 1-Bromo-4-(chloromethyl)-2-nitrobenzene

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available precursors.

The retrosynthesis of this compound involves considering the disconnection of each of the three substituents from the aromatic ring. This analysis points to several key precursors and synthetic strategies.

Three logical disconnections are:

C-Br Bond Disconnection : This approach considers the final step to be the bromination of the aromatic ring. The immediate precursor would be 4-(chloromethyl)-2-nitrobenzene . The feasibility of this step depends on the directing effects of the existing chloromethyl and nitro groups. The nitro group is a strong deactivator and meta-director, while the chloromethyl group is an activator and ortho-, para-director. In this case, both groups would direct an incoming electrophile to the desired position (position 1), making this a viable, convergent approach.

C-N (Nitro) Bond Disconnection : This strategy involves nitration as the final step. The precursor would be 1-bromo-4-(chloromethyl)benzene . In this molecule, both the bromo and chloromethyl substituents are ortho-, para-directors. libretexts.org Nitration would likely lead to a mixture of isomers, including the desired 2-nitro product and the 3-nitro product, complicating purification.

C-C (Chloromethyl) Bond Disconnection : This involves the introduction of the chloromethyl group as the final step. The precursor would be 1-bromo-2-nitrobenzene (B46134) . The introduction of a chloromethyl group can be achieved via a Blanc chloromethylation reaction. However, the benzene (B151609) ring in 1-bromo-2-nitrobenzene is strongly deactivated by both the nitro and bromo groups, which makes electrophilic substitution challenging under standard Friedel-Crafts conditions. wikipedia.org

Based on this analysis, the most promising retrosynthetic pathways originate from precursors like p-bromotoluene or p-nitrotoluene, which allow for greater regiochemical control in the subsequent substitution steps.

Functional group interconversions (FGIs) offer an alternative to direct substitution, often providing a more efficient or selective route to the target molecule. A key FGI in the synthesis of this compound is the conversion of a methyl group into a chloromethyl group.

This strategy identifies 1-bromo-4-methyl-2-nitrobenzene as a pivotal intermediate. nih.gov This precursor can be readily synthesized and then the methyl group can be converted to the chloromethyl group in a separate step. The most common method for this transformation is side-chain free-radical halogenation.

Another potential FGI involves the reduction of a carboxylic acid to an alcohol, followed by conversion to the alkyl chloride (e.g., -COOH → -CH₂OH → -CH₂Cl). This would involve precursors such as 4-bromo-2-nitrobenzoic acid. A similar pathway has been demonstrated for the synthesis of related brominated nitroaromatics. chemicalbook.com

Direct Synthetic Routes and Optimization

Direct synthetic routes are built upon the disconnections identified in the retrosynthetic analysis. Optimization of these routes focuses on reaction conditions to maximize the yield and purity of the desired regioisomer.

The sequence of bromination and nitration reactions is critical for controlling the regiochemical outcome. libretexts.org The most effective route involves installing the groups in an order that leverages their directing effects to produce the desired substitution pattern unambiguously.

A highly efficient and regioselective route begins with p-bromotoluene .

Nitration of p-Bromotoluene : The nitration of p-bromotoluene with a mixture of nitric acid and sulfuric acid leads predominantly to a single product. libretexts.org The methyl group is an activating ortho-, para-director, while the bromine is a deactivating ortho-, para-director. libretexts.org The activating nature of the methyl group governs the reaction's regioselectivity, directing the incoming nitro group to the position ortho to it (C2), yielding 1-bromo-4-methyl-2-nitrobenzene . nih.gov

Bromination of p-Nitrotoluene : An alternative, though potentially less selective route, starts with p-nitrotoluene. Bromination of p-nitrotoluene would be directed by the activating methyl group to the position ortho to it. However, the strong deactivating effect of the nitro group would make the reaction slower.

The table below outlines typical conditions for these electrophilic aromatic substitution reactions.

| Reaction Step | Starting Material | Reagents and Catalysts | Typical Conditions | Primary Product |

| Nitration | p-Bromotoluene | HNO₃, H₂SO₄ | 0-10 °C | 1-Bromo-4-methyl-2-nitrobenzene |

| Bromination | Nitrobenzene | Br₂, FeBr₃ | 135-140 °C | m-Bromonitrobenzene orgsyn.org |

| Nitration | Bromobenzene | HNO₃, H₂SO₄ | 50-60 °C | Mixture of o- and p-Bromonitrobenzene pbworks.com |

This is an interactive data table. Click on the headers to explore the data.

Once the aromatic core with the correct bromo and nitro substitution is established (i.e., 1-bromo-4-methyl-2-nitrobenzene), the final step is the introduction of the chlorine atom onto the side-chain methyl group.

Free-Radical Halogenation: The most common method for this transformation is the free-radical chlorination of the benzylic methyl group. This reaction is typically initiated by UV light or a chemical initiator like azobisisobutyronitrile (AIBN) and uses a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). This method selectively chlorinates the side chain without affecting the aromatic ring.

Blanc Chloromethylation: Direct chloromethylation of 1-bromo-2-nitrobenzene using formaldehyde (B43269) and hydrogen chloride (the Blanc reaction) is generally not a preferred route. wikipedia.org The aromatic ring is strongly deactivated by the electron-withdrawing effects of both the bromo and nitro substituents, making it a poor nucleophile for the electrophilic species generated in the reaction. While modified conditions using stronger electrophiles like chloromethyl methyl ether can sometimes be employed for deactivated substrates, the yields are often low, and the formation of byproducts is common. wikipedia.org

The following table compares the two primary methods for introducing the chloromethyl group.

| Method | Precursor | Reagents | Advantages | Disadvantages |

| Free-Radical Chlorination | 1-Bromo-4-methyl-2-nitrobenzene | SO₂Cl₂, AIBN or UV light | High selectivity for side-chain, good yields. | Requires a precursor with a methyl group. |

| Blanc Chloromethylation | 1-Bromo-2-nitrobenzene | CH₂O, HCl, ZnCl₂ | Direct introduction of -CH₂Cl group. | Low reactivity for deactivated rings, potential for byproduct formation. wikipedia.org |

This is an interactive data table. Click on the headers to explore the data.

Achieving the desired 1,2,4-substitution pattern for this compound hinges on a clear understanding of substituent directing effects and a strategic ordering of the synthetic steps.

The key to regioselective control in this synthesis is to begin with a precursor where the existing substituents harmoniously direct the incoming group to the desired position. The synthesis starting from p-bromotoluene is a prime example of this principle. libretexts.org

The methyl group at C4 and the bromo group at C1 set the stage for nitration.

The methyl group is activating and ortho, para-directing. The bromo group is deactivating but also ortho, para-directing.

The activating effect of the methyl group is dominant, making the positions ortho to it (C3 and C5) the most nucleophilic.

Since the C4 position is blocked by the bromine, the incoming nitronium ion (NO₂⁺) is overwhelmingly directed to the C2 position.

This sequence effectively prevents the formation of other isomers. In contrast, attempting to nitrate (B79036) a molecule like 1-bromo-4-(chloromethyl)benzene would be less selective. Both the -Br and -CH₂Cl groups are ortho, para-directing, which could lead to nitration at both the C2 and C3 positions, resulting in a mixture of products that would require separation. Therefore, the conversion of the methyl group to a chloromethyl group after the nitration step is the superior strategy for ensuring regiochemical purity.

Advanced and Novel Synthetic Approaches

The development of advanced synthetic methodologies aims to improve upon traditional methods by offering higher efficiency, selectivity, and sustainability. For the synthesis of this compound, these approaches primarily focus on the efficient introduction of the chloromethyl group onto a pre-functionalized benzene ring. A plausible and common precursor for such syntheses is 1-bromo-4-methyl-2-nitrobenzene, which can be synthesized from commercially available starting materials. nih.gov The subsequent benzylic chlorination of this precursor is the key step where advanced methodologies can be applied.

Catalytic methods for the synthesis of this compound can offer significant advantages in terms of selectivity and reaction conditions over traditional radical chlorination.

One promising approach is the use of copper catalysis for site-selective benzylic chlorination. For instance, a system employing a Cu(I)Cl/bis(oxazoline) catalyst with N-fluorobenzenesulfonimide (NFSI) as the oxidant and a chloride source like KCl has shown high selectivity for the chlorination of benzylic C-H bonds. nih.govdigitellinc.com This method is particularly advantageous as it can be effective for a diverse range of alkyl arenes and can proceed under relatively mild conditions. The proposed catalytic cycle involves the formation of a copper(II) species which facilitates the generation of a benzylic radical, followed by a chlorine transfer from a copper(II)-chloride complex.

Another catalytic strategy involves the use of Lewis acids to activate the chlorinating agent. For example, catalysts such as zirconium tetrachloride, ferric trichloride, or a mixture thereof have been employed for the chlorination of nitrotoluene derivatives. google.com These catalysts can enhance the electrophilicity of the chlorine source, although they are more commonly used for aromatic ring chlorination, their application in benzylic chlorination under specific conditions could be explored.

A comparison of potential catalytic systems for the benzylic chlorination of 1-bromo-4-methyl-2-nitrobenzene is presented in Table 1.

Table 1: Proposed Catalytic Systems for the Synthesis of this compound

| Catalyst System | Chlorinating Agent | Proposed Conditions | Potential Advantages |

|---|---|---|---|

| Cu(I)Cl/Bis(oxazoline) | N-Fluorobenzenesulfonimide (NFSI) / KCl | Organic solvent (e.g., acetonitrile), room temperature | High benzylic selectivity, mild conditions |

| Zirconium Tetrachloride | Chlorine gas (Cl₂) | Elevated temperature (50-70°C) | Potentially high conversion |

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing environmental impact. Key areas of focus include the use of safer solvents, alternative energy sources, and biocatalysis.

A significant green improvement is the replacement of hazardous chlorinated solvents like carbon tetrachloride, which are traditionally used in radical halogenations, with more environmentally benign alternatives. acs.orgresearchgate.net Solvents such as acetonitrile, methyl acetate, or even water in biphasic systems have been investigated for benzylic brominations and could be adapted for chlorination. acs.orgresearchgate.net Solvent-free, or neat, reaction conditions, where the substrate itself acts as the solvent, represent an even greener approach, minimizing solvent waste entirely.

The use of safer chlorinating agents is another important aspect. N-Chlorosuccinimide (NCS) and trichloroisocyanuric acid (TCCA) are solid, crystalline reagents that are easier and safer to handle than gaseous chlorine. organic-chemistry.orgresearchgate.net

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally friendly synthetic route. While direct biocatalytic chlorination of a methyl group on a nitroaromatic compound is not yet a widely established method, the potential for enzyme-catalyzed halogenation is an active area of research. Halogenase enzymes, for example, could potentially be engineered to perform this specific transformation under mild, aqueous conditions.

A summary of green chemistry approaches applicable to the synthesis of this compound is provided in Table 2.

Table 2: Green Chemistry Approaches for the Synthesis of this compound

| Green Principle | Proposed Approach | Details |

|---|---|---|

| Safer Solvents | Replacement of chlorinated solvents | Use of acetonitrile, methyl acetate, or water (biphasic) instead of CCl₄. |

| Safer Reagents | Use of solid chlorinating agents | Employing N-Chlorosuccinimide (NCS) or Trichloroisocyanuric acid (TCCA) in place of Cl₂ gas. |

| Energy Efficiency | Photochemical initiation | Using visible light instead of heat to initiate radical reactions, potentially at lower temperatures. |

Photochemical and electrochemical methods provide alternative energy inputs for chemical reactions, often leading to unique reactivity and improved sustainability profiles.

Photochemical synthesis is particularly relevant for the benzylic chlorination of 1-bromo-4-methyl-2-nitrobenzene. The reaction can be initiated by the photochemical cleavage of a chlorine source, such as Cl₂ or NCS, to generate chlorine radicals. organic-chemistry.org The use of visible light, in conjunction with a suitable photocatalyst, is a particularly "green" approach, as it avoids the need for high-energy UV light and can be performed at room temperature. acs.org For electron-deficient substrates, such as the nitrotoluene derivative , photocatalytic methods can be highly effective. organic-chemistry.org

Electrochemical synthesis offers another powerful tool for the generation of reactive intermediates. The electrochemical oxidation of a benzylic C-H bond can lead to the formation of a benzylic cation, which can then be trapped by a chloride ion to form the desired product. chemrxiv.org This method avoids the use of harsh chemical oxidants. Alternatively, the electrochemical reduction of benzylic halides can generate benzylic radicals or anions, which can participate in further reactions. While less direct for the synthesis of the target molecule, these electrochemical principles could be integrated into novel synthetic routes.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers significant advantages in terms of safety, scalability, and control over reaction parameters. rsc.org For the synthesis of this compound, flow chemistry can be applied to both the nitration and the subsequent chlorination steps.

The nitration of aromatic compounds is often highly exothermic and can be hazardous on a large scale. Performing this reaction in a microreactor or a continuous flow system allows for superior temperature control, minimizing the risk of runaway reactions and improving the selectivity of the nitration. google.com

Similarly, the benzylic chlorination step can be performed in a continuous flow setup. This is particularly advantageous for photochemical reactions, as the small dimensions of the flow reactor ensure uniform irradiation of the reaction mixture, leading to higher efficiency and reproducibility. nih.govresearchgate.net The in-situ generation of hazardous reagents, such as chlorine gas, can also be integrated into a flow system, enhancing safety by minimizing the amount of the hazardous substance present at any given time.

A proposed continuous flow process for the synthesis of this compound is outlined in Table 3.

Table 3: Proposed Continuous Flow Synthesis of this compound

| Step | Reaction | Flow Chemistry Advantage |

|---|---|---|

| 1 | Nitration of 4-bromotoluene | Enhanced temperature control, improved safety, higher selectivity. |

| 2 | Benzylic Chlorination | Uniform irradiation (photochemical), precise control of residence time, safe handling of reagents. |

Analysis of Synthetic Efficiency and Atom Economy

The efficiency of a synthetic route can be evaluated using various metrics, with atom economy being a key concept in green chemistry. Atom economy, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final desired product.

A traditional route to this compound might involve the radical chlorination of 1-bromo-4-methyl-2-nitrobenzene using a reagent like sulfuryl chloride (SO₂Cl₂). In this reaction, SO₂ and HCl are generated as byproducts, leading to a lower atom economy.

An alternative approach, such as a hypothetical direct chloromethylation of 1-bromo-2-nitrobenzene using formaldehyde (CH₂O) and hydrogen chloride (HCl) (a modified Blanc-type reaction), could potentially offer a higher atom economy, as water would be the only major byproduct.

A comparative analysis of the atom economy for these two conceptual pathways is presented in Table 4.

Table 4: Atom Economy Analysis for the Synthesis of this compound

| Synthetic Route | Reactants | Products | Byproducts | Atom Economy (%) |

|---|---|---|---|---|

| Radical Chlorination | 1-Bromo-4-methyl-2-nitrobenzene + SO₂Cl₂ | This compound + SO₂ + HCl | SO₂, HCl | 62.8% |

Reactivity and Mechanistic Studies of 1 Bromo 4 Chloromethyl 2 Nitrobenzene

Reactions Involving the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring is significantly influenced by the presence of the ortho-nitro group. This group is a powerful electron-withdrawing substituent, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution and facilitates the oxidative addition step in many palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

The aryl bromide functionality in 1-Bromo-4-(chloromethyl)-2-nitrobenzene is a suitable handle for palladium-catalyzed cross-coupling reactions, which are fundamental methods for carbon-carbon bond formation. wikipedia.org The reactivity in these transformations is comparable to that of other activated aryl bromides, such as 1-bromo-4-nitrobenzene (B128438).

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester. The ortho-nitro group enhances the reactivity of the C-Br bond toward the initial oxidative addition to the Pd(0) catalyst. researchgate.net Based on studies of similar substrates like 1-bromo-4-nitrobenzene, a successful Suzuki coupling can be anticipated. researchgate.net

Heck Reaction: The Mizoroki-Heck reaction involves the coupling of the aryl bromide with an alkene. wikipedia.orgorganic-chemistry.org The reaction with 1-bromo-4-nitrobenzene and styrene, for instance, proceeds efficiently in the presence of a palladium catalyst and a base. researchgate.net Given the similar electronic activation, this compound is expected to undergo Heck reactions effectively. The general mechanism involves oxidative addition of the aryl bromide to Pd(0), migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.orgyoutube.com

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne, co-catalyzed by palladium and copper complexes. nrochemistry.comwikipedia.orglibretexts.org The reactivity order for aryl halides is generally I > Br > Cl, making the bromide a viable substrate. nrochemistry.com The reaction is tolerant of a wide range of functional groups and can often be carried out under mild conditions. wikipedia.orgorganic-chemistry.org

Negishi Coupling: The Negishi reaction couples the aryl bromide with an organozinc reagent. This method is known for its high functional group tolerance. A relevant example is the coupling of 1-bromo-4-nitrobenzene with o-tolylzinc chloride, catalyzed by a palladium complex, which proceeds in high yield at room temperature. orgsyn.org

Table 1: Representative Cross-Coupling Reactions with Analogous Aryl Bromides This table presents data from reactions on structurally similar compounds to illustrate typical conditions.

| Coupling Reaction | Aryl Bromide | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 1-Bromo-4-nitrobenzene | Phenylboronic acid | GO@NHC-Pd, Base, Solvent | 4-Nitro-1,1'-biphenyl | High | researchgate.net |

| Heck | 1-Bromo-4-nitrobenzene | Styrene | Pd-L1 complex, Na₂CO₃, DMA, 60 min | 4-Nitro-trans-stilbene | ~50% improvement with catalyst | researchgate.net |

| Negishi | 1-Bromo-4-nitrobenzene | o-Tolylzinc chloride | Pd(PPh₃)₄, THF, rt, 6 hr | 2-Methyl-4'-nitrobiphenyl | 78% | orgsyn.org |

| Sonogashira | Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Amine Base, THF | Aryl-alkyne | High | nrochemistry.comresearchgate.net |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the aryl bromide moiety, primarily due to the strong activation provided by the ortho-nitro group. wikipedia.org SNAr reactions proceed via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the leaving group (bromide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The electron-withdrawing nitro group is crucial as it delocalizes the negative charge, stabilizing this intermediate. wikipedia.orgstackexchange.com In the second step, the leaving group is expelled, and aromaticity is restored. libretexts.org

For this compound, the nitro group is ortho to the bromine atom, which provides strong stabilization for the Meisenheimer complex. libretexts.orgstackexchange.com Therefore, reactions with strong nucleophiles like alkoxides, thiolates, or amines would likely lead to the displacement of the bromide ion. It is important to note that the chloromethyl group is also susceptible to nucleophilic attack, creating potential for competing reactions (see section 3.2.1). The choice of nucleophile and reaction conditions would be critical to achieve selectivity.

Metal-Halogen Exchange and Organometallic Reagent Generation

Metal-halogen exchange is a fundamental reaction for converting aryl halides into valuable organometallic reagents. wikipedia.org This process typically involves reacting the aryl bromide with a strong organometallic base, most commonly an organolithium reagent like n-butyllithium or t-butyllithium, at low temperatures. The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

For this compound, the reaction with an organolithium reagent could generate the corresponding aryllithium species. However, this reaction is complicated by the presence of other reactive sites. The highly electrophilic nitro group and the reactive chloromethyl group could be attacked by the organolithium reagent. Therefore, achieving a clean metal-halogen exchange would require carefully controlled conditions, such as very low temperatures, and potentially the use of specialized reagents like i-PrMgCl/n-BuLi combinations that can sometimes offer improved selectivity. nih.gov The resulting organometallic reagent, if formed successfully, could be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones) to create more complex molecules.

Reductive Debromination Pathways

Reductive debromination involves the cleavage of the C-Br bond and its replacement with a C-H bond. This can be achieved through various methods, including catalytic hydrogenation, dissolution of metals, or hydride reagents. For instance, the electrochemical reduction of 1-bromo-4-nitrobenzene has been studied. sigmaaldrich.com Additionally, certain aerobic microorganisms have been shown to catalyze the reductive dehalogenation of haloaromatic compounds. nih.gov While specific studies on the reductive debromination of this compound are not prominent, standard synthetic protocols using catalysts like Pd/C with a hydrogen source (H₂ gas, formic acid) would be expected to effect this transformation.

Reactions of the Chloromethyl Group

The chloromethyl group (-CH₂Cl) attached to the benzene (B151609) ring is a primary benzylic halide. Benzylic halides are notably reactive towards nucleophilic substitution due to the ability of the adjacent benzene ring to stabilize the transition states of both SN1 and SN2 reactions. ucalgary.calibretexts.org

Nucleophilic Substitution Reactions (SN1/SN2)

The chloromethyl group is susceptible to displacement by a wide range of nucleophiles (e.g., -CN, -OR, -NR₂, -SR). The reaction can proceed through either an SN1 or SN2 mechanism.

SN2 Mechanism: As a primary halide, the SN2 pathway is generally favored. ucalgary.ca This involves a backside attack by the nucleophile on the electrophilic benzylic carbon, leading to a concerted displacement of the chloride ion with inversion of configuration (though the carbon is not chiral in this case). doubtnut.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

SN1 Mechanism: An SN1 pathway, proceeding through a benzylic carbocation intermediate, is also possible. Benzylic carbocations are significantly stabilized by resonance, with the positive charge delocalized into the aromatic ring. doubtnut.comshaalaa.com The presence of the electron-withdrawing nitro group on the ring, however, would destabilize the adjacent carbocation, making the SN1 pathway less favorable than on an unsubstituted or electron-donating-group-substituted ring. Kinetic studies on the solvolysis of o-nitrobenzyl bromide indicate that it is generally less reactive than its p-isomer, which is attributed to steric hindrance to solvation in the transition state. mdpi.com

A Chinese patent describes a reaction where "4-bromo-2-nitrochlorotoluene" (an isomer or closely related structure) reacts with metallic sodium in an organic solvent, followed by carboxylation with CO₂. google.com This suggests the formation of a benzylic sodium species, highlighting the reactivity of the C-Cl bond and its ability to be converted into an organometallic intermediate for further functionalization. google.com

Table 2: Expected Nucleophilic Substitution Reactions at the Chloromethyl Position

| Nucleophile | Reagent Example | Expected Product | Predominant Mechanism |

|---|---|---|---|

| Cyanide | NaCN or KCN | (4-Bromo-2-nitrophenyl)acetonitrile | SN2 |

| Hydroxide/Alkoxide | NaOH or NaOR | (4-Bromo-2-nitrophenyl)methanol / 4-Bromo-1-(alkoxymethyl)-2-nitrobenzene | SN2 |

| Amine | R₂NH | 4-Bromo-N,N-dialkyl-1-(aminomethyl)-2-nitrobenzene | SN2 |

| Thiolate | NaSR | 4-Bromo-1-((alkylthio)methyl)-2-nitrobenzene | SN2 |

Formation of Ethers, Esters, Amines, and Thiols

The primary site of reactivity for the formation of ethers, esters, amines, and thiols is the benzylic chloride of the chloromethyl group. This group is susceptible to nucleophilic substitution reactions (SN2), where a nucleophile displaces the chloride ion.

Ethers: Etherification can be achieved via the Williamson ether synthesis, where an alkoxide or phenoxide acts as the nucleophile. youtube.com For instance, reaction with sodium ethoxide would yield 1-bromo-4-(ethoxymethyl)-2-nitrobenzene. The general mechanism involves the attack of the alkoxide on the electrophilic carbon of the chloromethyl group. For more sterically hindered ethers, copper-catalyzed methods have been developed for reactions involving α-bromo carbonyl compounds, which could potentially be adapted. nih.gov

Esters: Similarly, carboxylate salts can serve as nucleophiles to form esters. The reaction of this compound with a carboxylate, such as sodium acetate, would result in the corresponding ester, 4-bromo-3-nitrobenzyl acetate.

Amines: The synthesis of amines can be accomplished by reacting the compound with ammonia (B1221849) or a primary or secondary amine. However, direct alkylation of ammonia can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to overalkylation. masterorganicchemistry.com A more controlled method involves the use of sodium azide (B81097) to form an alkyl azide, which is subsequently reduced to the primary amine. masterorganicchemistry.com Another approach is the Gabriel synthesis, which utilizes phthalimide (B116566) anion as the nitrogen nucleophile to avoid overalkylation. masterorganicchemistry.com

Thiols: Thiols and their corresponding thiolates are excellent nucleophiles and readily react with benzylic halides. The reaction with a thiol, such as thiophenol, in the presence of a base, or with a thiolate salt like sodium thiophenoxide, would produce the corresponding thioether.

The following table summarizes the expected products from nucleophilic substitution reactions at the chloromethyl position.

| Nucleophile | Reagent Example | Product Name | Product Structure |

| Alkoxide | Sodium Ethoxide (NaOEt) | 1-Bromo-4-(ethoxymethyl)-2-nitrobenzene | BrC₆H₃(NO₂)(CH₂OCH₂CH₃) |

| Carboxylate | Sodium Acetate (NaOAc) | 4-Bromo-3-nitrobenzyl acetate | BrC₆H₃(NO₂)(CH₂OCOCH₃) |

| Amine | Ammonia (NH₃) | (4-Bromo-3-nitrophenyl)methanamine | BrC₆H₃(NO₂)(CH₂NH₂) |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 1-Bromo-2-nitro-4-((phenylthio)methyl)benzene | BrC₆H₃(NO₂)(CH₂SPh) |

Cyanomethylation and Carboxylation Transformations

Cyanomethylation: The chloromethyl group is an ideal electrophile for cyanomethylation through reaction with a cyanide salt, such as sodium or potassium cyanide. This SN2 reaction would yield (4-bromo-3-nitrophenyl)acetonitrile. This transformation is significant as the resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine, providing a versatile intermediate for more complex syntheses. A related compound, 4-bromo-1-(isocyanomethyl)-2-nitrobenzene, is also commercially available, indicating the relevance of this structural motif. sigmaaldrich.com

Carboxylation: Direct carboxylation at the chloromethyl position is not a standard transformation. However, a two-step process involving the aforementioned cyanomethylation followed by hydrolysis of the nitrile group under acidic or basic conditions would lead to the formation of (4-bromo-3-nitrophenyl)acetic acid.

Wittig and Related Olefination Chemistry

The Wittig reaction and its variations are powerful methods for alkene synthesis from carbonyl compounds and a phosphonium (B103445) ylide. masterorganicchemistry.comorganic-chemistry.org In the context of this compound, the chloromethyl group is the key to forming the necessary Wittig reagent.

The synthesis of the phosphonium salt is the first step, achieved by reacting this compound with a phosphine, typically triphenylphosphine (B44618), via an SN2 reaction. This yields (4-bromo-3-nitrobenzyl)triphenylphosphonium chloride.

Treatment of this phosphonium salt with a strong base, such as n-butyllithium or sodium hydride, deprotonates the benzylic carbon to form the corresponding phosphonium ylide, also known as a Wittig reagent. libretexts.org

This ylide can then react with an aldehyde or ketone to produce an alkene. libretexts.org For example, reaction with formaldehyde (B43269) would introduce a vinyl group, forming 1-bromo-2-nitro-4-vinylbenzene. The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide. masterorganicchemistry.com

A plausible reaction scheme is outlined below:

| Reactant 1 | Reactant 2 | Product |

| (4-Bromo-3-nitrobenzyl)triphenylphosphonium ylide | Benzaldehyde | 1-Bromo-2-nitro-4-(2-phenylvinyl)benzene |

| (4-Bromo-3-nitrobenzyl)triphenylphosphonium ylide | Acetone | 1-Bromo-4-(2-methylprop-1-en-1-yl)-2-nitrobenzene |

Transformations of the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations, most notably reduction.

Reduction to Amino and Hydroxylamino Derivatives

The reduction of the nitro group to an amine is a common and synthetically useful transformation. masterorganicchemistry.com This can be accomplished using various reducing agents:

Catalytic Hydrogenation: Hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is effective. masterorganicchemistry.comwikipedia.org

Metal/Acid Systems: Metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are classic reagents for this reduction. masterorganicchemistry.comyoutube.com

The product of this reduction would be 2-amino-4-bromo-1-(chloromethyl)benzene.

Partial reduction of the nitro group can lead to the corresponding hydroxylamino derivative. This can be achieved using milder reducing agents, such as zinc dust in the presence of ammonium chloride. wikipedia.org The product would be 1-bromo-4-(chloromethyl)-2-(hydroxylamino)benzene.

Exploration of Rearrangement Reactions

Inter-functional Group Reactivity and Chemoselectivity

The presence of three reactive sites on this compound makes chemoselectivity a crucial aspect of its chemistry. The reactivity of each group is as follows:

Chloromethyl group: Highly susceptible to SN2 reactions with a wide range of nucleophiles.

Nitro group: Can be reduced to an amine or hydroxylamine. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to it.

Aromatic bromine: Generally less reactive than the chloromethyl group towards nucleophilic substitution. It can participate in SNAr reactions if a strong nucleophile is used, due to activation by the ortho-nitro group. stackexchange.com It is also a suitable handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille).

Chemoselective Transformations:

Reaction with Nucleophiles: Mild nucleophiles will preferentially react at the more electrophilic benzylic carbon of the chloromethyl group over the aromatic carbon bearing the bromine. Stronger nucleophiles under conditions suitable for SNAr could potentially displace the bromine.

Reduction: The nitro group can be selectively reduced in the presence of the chloromethyl and bromo functionalities. For example, catalytic hydrogenation or metal/acid reduction would typically reduce the nitro group without affecting the halogens. However, some reducing conditions might also lead to hydrodehalogenation.

Cross-Coupling vs. Nucleophilic Substitution: Palladium-catalyzed cross-coupling reactions would likely occur at the C-Br bond, leaving the chloromethyl group intact, provided a suitable base and reaction conditions are chosen. Conversely, nucleophilic substitution at the chloromethyl position can be performed without affecting the C-Br bond under standard SN2 conditions.

The choice of reagents and reaction conditions is therefore paramount in directing the transformation to the desired functional group.

Competitive Reaction Pathways Analysis

Two primary competitive reaction pathways dominate the chemistry of this compound:

Nucleophilic Substitution at the Benzylic Carbon: The chloromethyl group (-CH2Cl) is a benzylic halide. This site is susceptible to nucleophilic attack via SN1 or SN2 mechanisms. Solvolysis reactions, for instance, typically favor substitution at this benzylic position. nih.govyoutube.com The stability of the potential benzyl (B1604629) carbocation intermediate, while somewhat destabilized by the electron-withdrawing nitro group, is a key factor in SN1 pathways. youtube.com For SN2 reactions, the accessibility of the primary carbon atom is favorable.

Nucleophilic Aromatic Substitution (SNAr): The bromine atom is attached to an aromatic ring that is strongly activated by the ortho-nitro group. This electron-withdrawing group stabilizes the negatively charged intermediate formed during nucleophilic aromatic substitution, making the carbon atom attached to the bromine electrophilic. stackexchange.com This pathway involves the addition of a nucleophile to the ring to form a resonance-stabilized carbanion (a Meisenheimer complex), followed by the elimination of the bromide ion to restore aromaticity. scribd.com

The competition between these two sites is a central theme of this molecule's reactivity. Conditions that favor SNAr, such as the use of strong, non-basic nucleophiles in polar aprotic solvents, will lead to the displacement of the bromine atom. Conversely, conditions favoring SN1/SN2 reactions, like solvolysis in protic solvents, will promote substitution at the chloromethyl group. nih.govstackexchange.com A third, less common pathway involves the reduction of the nitro group, which can be achieved with reagents like metallic iron or tin, transforming the electronic properties of the ring entirely. ncl.ac.uk

Regioselective Control in Multi-site Reactions

Achieving regioselective control in reactions with this compound is a matter of exploiting the inherent differences between the two reactive sites.

Attack at the Aryl Bromide (C1): The SNAr reaction is highly regioselective for the position activated by the nitro group. The ortho-nitro group powerfully activates the C1 position for nucleophilic attack. The negative charge of the intermediate Meisenheimer complex is delocalized onto the oxygen atoms of the nitro group, providing significant stabilization. stackexchange.com This makes the displacement of the bromine atom highly favorable under SNAr conditions.

Attack at the Benzylic Chloride (CH2): The benzylic position is inherently reactive toward nucleophilic substitution. Studies on analogous compounds like o-nitrobenzyl bromide show that this site readily undergoes solvolysis. nih.gov Control is achieved by using conditions that are not conducive to SNAr, for example, by avoiding strong nucleophiles or using solvents that favor SN1/SN2 mechanisms. The alkylation of NH-containing heterocycles with nitrobenzyl halides is a common example of selective reaction at the benzylic position. researchgate.net

Therefore, a synthetic chemist can direct a nucleophile to one of the two sites with a high degree of predictability by carefully choosing the reaction conditions.

Intramolecular Cyclization and Annulation Reactions

The dual reactivity of this compound makes it an excellent substrate for intramolecular reactions to synthesize heterocyclic compounds. A common strategy involves a two-step, one-pot process where a bifunctional reagent first reacts selectively at one site, followed by an intramolecular attack on the other.

For example, a molecule containing both a nucleophilic group (like a phenol (B47542) or aniline) can be alkylated at the chloromethyl position. The newly introduced functionality can then act as an intramolecular nucleophile, attacking the C-Br bond in an SNAr reaction to form a new ring. Research on related nitrobenzyl halides demonstrates their utility in synthesizing a variety of heterocycles, including benzofurans, indoles, and dihydroquinazolines. rsc.orgnih.gov

A plausible reaction scheme could involve the reaction of this compound with a salicylaldehyde. The phenolic oxygen would first attack the benzylic chloride. Subsequent intramolecular condensation, driven by a base, would lead to the formation of a 2-arylbenzofuran derivative. rsc.org This showcases how the molecule can be used as a linchpin in annulation reactions to build complex molecular architectures.

Mechanistic Organic Chemistry Investigations

Delving into the mechanistic details of the reactions of this compound requires kinetic, thermodynamic, and computational studies to understand the intermediates and transition states that govern the observed reactivity.

Kinetic and Thermodynamic Studies of Transformations

For the benzylic substitution pathway , kinetic studies on the solvolysis of o-nitrobenzyl bromide offer valuable insight. The reaction rates are sensitive to the solvent's ionizing power and nucleophilicity, and the activation parameters (enthalpy and entropy of activation) are consistent with bimolecular (SN2) or borderline mechanisms. nih.gov Generally, ortho-substituted benzyl halides tend to solvolyze more slowly than their para isomers due to steric hindrance. nih.gov

The following table presents kinetic data for a closely related analogue, illustrating the parameters involved in such studies.

Table 1: Kinetic Data for the Solvolysis of o-Nitrobenzyl Bromide at 45.0 °C nih.gov

| Solvent | k x 105 (s-1) | Activation Enthalpy (ΔH≠, kcal/mol) | Activation Entropy (ΔS≠, cal/mol·K) |

|---|---|---|---|

| 100% Ethanol | 1.08 | 21.4 | -21.4 |

| 90% Ethanol | 3.50 | 21.8 | -17.5 |

| 80% Ethanol | 6.67 | 22.2 | -14.7 |

| 100% Methanol | 2.78 | 21.5 | -19.1 |

Identification of Reaction Intermediates

The elucidation of reaction mechanisms hinges on the identification of transient intermediates.

Meisenheimer Complex (SNAr Pathway): The key intermediate in the SNAr reaction is the Meisenheimer complex. This is a resonance-stabilized, negatively charged cyclohexadienyl anion. scribd.com For this compound, the attack of a nucleophile at C1 generates an intermediate where the negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group. This delocalization provides substantial stabilization, making the formation of this intermediate feasible.

Carbocation/Pentacoordinate Transition State (Benzylic Pathway): For an SN1 reaction at the benzylic carbon, the intermediate would be a nitro-substituted benzyl carbocation. In an SN2 reaction, the reaction proceeds through a single, high-energy pentacoordinate transition state rather than a true intermediate. youtube.com

Radical Anions: Under certain conditions, particularly electrochemical reduction, nitroaromatic compounds can form radical anions which can then decompose by expelling a halide to form carbon-centered radicals. epdf.pub

Elucidation of Transition States and Activation Barriers

The transition states represent the highest energy points along a reaction coordinate and determine the reaction's activation barrier. While experimental isolation of transition states is not possible, their structures and energies are commonly investigated using computational chemistry, particularly Density Functional Theory (DFT). acs.orglakeheadu.ca

SNAr Transition State: The transition state for the rate-determining step of the SNAr reaction closely resembles the structure of the Meisenheimer complex. DFT calculations on similar systems estimate the activation energy for this step and confirm that the electron-withdrawing group is essential for lowering this barrier. acs.org

SN1/SN2 Transition States: For an SN1 reaction, the transition state is the energy maximum leading to the formation of the carbocation intermediate. For an SN2 reaction, the single transition state involves the partial formation of the new bond with the nucleophile and partial breaking of the C-Cl bond in a trigonal bipyramidal geometry. youtube.com

Computational studies allow for the mapping of the potential energy surface of the reaction, providing estimated activation energies (ΔG‡) and confirming the lowest energy pathway.

Table 2: Conceptual Parameters from a DFT Study of Nucleophilic Substitution

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the nucleophilicity of a reactant. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electrophilicity of a reactant; a low LUMO energy facilitates attack by a nucleophile. |

| ΔG‡ (Activation Free Energy) | The free energy difference between the reactants and the transition state. | Determines the reaction rate; a lower value indicates a faster reaction. acs.org |

| Imaginary Frequency | A vibrational mode with a negative frequency found in transition state calculations. | Confirms that the calculated structure is a true transition state and not a minimum on the potential energy surface. acs.org |

Advanced Applications As a Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

The multifunctionality of 1-Bromo-4-(chloromethyl)-2-nitrobenzene allows for its sequential and selective elaboration, making it an attractive starting material for the synthesis of complex molecular frameworks.

Construction of Pharmacologically Relevant Scaffolds

While specific, publicly documented examples of the direct use of this compound in the synthesis of marketed pharmaceuticals are limited, its structural motifs are present in various biologically active compounds. The 4-bromo-2-nitrophenylacetic acid, which can be synthesized from the related precursor 4-bromo-2-nitrochlorotoluene, is a key intermediate for the atypical antipsychotic drug Ziprasidone. researchgate.net This highlights the potential of the bromo-nitro-substituted phenyl scaffold in medicinal chemistry. The chloromethyl group of the title compound provides a direct route to introduce this scaffold onto nucleophilic sites in a target molecule.

Precursor for Agrochemicals and Specialty Chemicals

The structural analogue, 1-bromo-4-methyl-2-nitrobenzene, has been identified as a synthetic intermediate in the preparation of a 4-methoxymethylbenzyl alcohol derivative that exhibits insecticidal activity characteristic of pyrethroids. nih.govsigmaaldrich.com This suggests that the 1-bromo-2-nitro-4-substituted benzene (B151609) framework is of interest in the agrochemical industry. The chloromethyl group in this compound offers a reactive handle to build molecules with potential pesticidal or herbicidal properties.

Derivatization for Material Science Applications

The electronic properties and reactive functionalities of this compound make it a candidate for the synthesis of novel materials with tailored optical and electronic properties.

Monomer Synthesis for Advanced Polymeric Materials

The bifunctional nature of this compound, with two distinct reactive sites (the bromo and chloromethyl groups), allows it to be considered as a potential monomer or cross-linking agent in the synthesis of advanced polymeric materials. The chloromethyl group can readily undergo polymerization reactions, while the bromo- and nitro-substituted aromatic ring can impart specific properties such as thermal stability, flame retardancy, and altered refractive indices to the resulting polymer.

Building Blocks for Conjugated Systems and Optoelectronic Materials

The synthesis of conjugated organic materials for optoelectronic applications often relies on the use of aromatic building blocks that can be functionalized through cross-coupling reactions. The bromo-substituent on this compound is well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to extend the π-conjugated system. The nitro group, being strongly electron-withdrawing, can be used to tune the electronic properties of the resulting conjugated molecules, which is a critical aspect in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Synthesis of Heterocyclic Compounds

The reactive sites of this compound provide multiple avenues for the construction of heterocyclic ring systems, which are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. The chloromethyl group can react with dinucleophiles to form a variety of heterocyclic structures. Furthermore, reduction of the nitro group to an amine provides a nucleophilic center that can participate in intramolecular cyclization reactions with a suitably functionalized ortho-substituent, or it can be used as a handle for building larger heterocyclic systems.

Advanced Spectroscopic and Analytical Methodologies in the Context of 1 Bromo 4 Chloromethyl 2 Nitrobenzene Research

In Situ Reaction Monitoring Techniques

In situ, or real-time, monitoring provides dynamic information about a chemical reaction as it happens, offering insights into reaction kinetics, mechanisms, and the formation of transient intermediates. This approach is invaluable for optimizing reaction conditions to maximize yield and minimize byproduct formation.

Real-Time NMR and IR Spectroscopy

Real-time Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for tracking the progress of reactions involving substituted nitrobenzenes. By inserting a probe directly into the reaction vessel, chemists can continuously collect spectra.

In the context of synthesizing 1-Bromo-4-(chloromethyl)-2-nitrobenzene, likely from a precursor such as 4-bromotoluene, IR spectroscopy can monitor the disappearance of reactant bands and the appearance of product bands. For instance, the symmetric and asymmetric stretching vibrations of the nitro group (NO₂) are strong absorbers in the IR spectrum, typically appearing in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The formation of the chloromethyl group (CH₂Cl) would also introduce new C-H stretching and bending vibrations.

Real-time NMR spectroscopy offers even more detailed structural information. The progress of a reaction can be followed by integrating the signals of specific protons in the starting material and product. For example, the conversion of a methyl group (Ar-CH₃) to a chloromethyl group (Ar-CH₂Cl) would result in a downfield shift of the proton signal and a change in its chemical environment, which can be quantitatively monitored over time.

Table 1: Illustrative Spectroscopic Changes for Real-Time Monitoring

| Technique | Functional Group Transformation | Typical Wavenumber/Chemical Shift Change |

|---|---|---|

| IR Spectroscopy | Introduction of Nitro Group (Ar-H → Ar-NO₂) | Appearance of strong bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) |

| IR Spectroscopy | Chlorination of Methyl Group (Ar-CH₃ → Ar-CH₂Cl) | Appearance of C-Cl stretch (~650-850 cm⁻¹) |

| ¹H NMR Spectroscopy | Chlorination of Methyl Group (Ar-CH₃ → Ar-CH₂Cl) | Signal shifts downfield from ~2.4 ppm to ~4.6 ppm |

Raman Spectroscopy for Reaction Progress Monitoring

Raman spectroscopy is another vibrational spectroscopy technique that is highly effective for in situ reaction monitoring, particularly in aqueous or solvent-heavy systems where IR can be challenging. It provides information on the chemical composition of materials in real time. researchgate.net During the synthesis of aromatic compounds, Raman can track changes in characteristic vibrational modes.

For the synthesis of this compound, key Raman-active modes would be monitored. The strong, sharp band of the nitro group's symmetric stretch is easily observable. Furthermore, the substitution pattern on the benzene (B151609) ring gives rise to a unique fingerprint region in the Raman spectrum. As the reaction proceeds, the decline in the intensity of peaks corresponding to the starting material and the simultaneous increase in the intensity of product peaks allow for precise tracking of the reaction kinetics. This method is particularly useful for monitoring polymerization or substitution reactions where changes in π-conjugation and functional groups occur. researchgate.net

Hyphenated Chromatographic Techniques for Complex Mixture Analysis

Hyphenated techniques combine the powerful separation capabilities of chromatography with the detailed identification power of spectroscopy, making them indispensable for analyzing complex reaction mixtures. nih.gov

GC-MS and LC-MS for Product Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone techniques for the separation, identification, and quantification of components in a mixture. nih.gov

GC-MS is ideal for analyzing volatile and thermally stable compounds like substituted nitrobenzenes. researchgate.net In a typical analysis of a reaction mixture leading to this compound, the sample is injected into the GC, where its components are separated based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint that allows for unambiguous identification by comparison to spectral libraries. This is crucial for identifying isomeric byproducts, such as other positional isomers of bromination or nitration, which may have very similar properties but can be resolved chromatographically. epa.gov

LC-MS is employed for compounds that are not suitable for GC due to low volatility or thermal instability. It couples the separation power of High-Performance Liquid Chromatography (HPLC) with the detection capabilities of mass spectrometry. For the analysis of reaction products from this compound, LC-MS can identify not only the main product but also larger, less volatile byproducts or unreacted starting materials. The use of atmospheric pressure chemical ionization (APCI) in negative ion mode has been shown to be effective for detecting halogenated nitrobenzene compounds, which can form characteristic phenoxide ion substitution products, enhancing detection sensitivity. researchgate.net

HPLC for Quantitative Reaction Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of reaction mixtures, allowing for the precise determination of product yield and purity. A reverse-phase (RP) HPLC method is typically suitable for analyzing compounds like this compound.

An established method for a similar compound, 1-Chloro-4-(chloromethyl)-2-nitrobenzene, uses a reverse-phase C18 column with a mobile phase consisting of acetonitrile and water with an acid modifier like phosphoric or formic acid. sielc.com By running a series of calibration standards of purified this compound, a calibration curve can be generated. The concentration of the product in a reaction sample can then be accurately determined by comparing its peak area from the HPLC chromatogram to the calibration curve. This allows for precise calculation of reaction yield and the quantification of impurities.

Table 2: Example HPLC Method Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | Reverse Phase C8 or C18, 5 µm particle size |

| Mobile Phase | Acetonitrile / Water gradient |

| Modifier | 0.1% Phosphoric Acid or Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Advanced NMR Techniques for Structural Confirmation of Reaction Products

While 1D NMR (¹H and ¹³C) provides primary structural information, complex molecules with multiple substituents on a benzene ring often require advanced 2D NMR techniques for unambiguous structural confirmation. oregonstate.edu For this compound, these techniques are essential to confirm the precise substitution pattern on the aromatic ring.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. In the aromatic region (typically 6.5-8.5 ppm), COSY spectra would show cross-peaks between adjacent protons on the benzene ring, confirming their connectivity. oregonstate.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons (¹H-¹³C). It allows for the definitive assignment of which proton is attached to which carbon. For this compound, the HSQC spectrum would show a correlation between the chloromethyl protons (~4.6 ppm) and the chloromethyl carbon (~30-35 ppm), as well as correlations for each aromatic proton to its corresponding ring carbon. oregonstate.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment is crucial for establishing long-range connectivity, showing correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting substituents to the aromatic ring. For instance, the protons of the chloromethyl group would show an HMBC correlation to the C4 carbon of the benzene ring, confirming its position. They would also show correlations to the adjacent C3 and C5 carbons. This data, combined with COSY and HSQC, allows for the complete and unambiguous assignment of the molecule's structure. oregonstate.edu

Table 3: Expected 2D NMR Correlations for Structural Confirmation of this compound

| Proton Signal | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |

|---|---|---|---|

| H-3 | H-5 | C-3 | C-1 (Br), C-2 (NO₂), C-4 (CH₂Cl), C-5 |

| H-5 | H-3, H-6 | C-5 | C-1 (Br), C-3, C-4 (CH₂Cl), C-6 |

| H-6 | H-5 | C-6 | C-1 (Br), C-2 (NO₂), C-4 (CH₂Cl), C-5 |

| -CH₂Cl | None | C-7 (CH₂Cl) | C-3, C-4, C-5 |

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful suite of techniques for elucidating the complex molecular structure of organic compounds like this compound. By spreading the NMR information into two dimensions, these experiments reveal correlations between different nuclei, providing unambiguous evidence for chemical structure and stereochemistry.

COSY (Correlation Spectroscopy) would be instrumental in identifying proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would primarily show correlations between the aromatic protons on the benzene ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence) correlates the chemical shifts of protons directly attached to heteronuclei, typically ¹³C. This experiment would definitively assign each proton to its corresponding carbon atom. For instance, the protons of the chloromethyl group would show a clear correlation to the methylene carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of nuclei. While less critical for a relatively rigid molecule like this, NOESY can help confirm through-space interactions and rule out alternative isomeric structures.

A hypothetical table of expected 2D NMR correlations for this compound is presented below for illustrative purposes. The chemical shifts are estimated based on structure-activity relationships and data from similar compounds.

| ¹H Chemical Shift (ppm, hypothetical) | ¹³C Chemical Shift (ppm, hypothetical) | COSY Correlations (¹H, hypothetical) | HMBC Correlations (¹³C, hypothetical) |

| 8.15 (d, H-3) | 122.0 (C-3) | 7.80 (H-5) | C-1, C-2, C-4, C-5 |

| 7.80 (dd, H-5) | 130.0 (C-5) | 8.15 (H-3), 7.60 (H-6) | C-1, C-3, C-4, C-6, C-7 |

| 7.60 (d, H-6) | 128.0 (C-6) | 7.80 (H-5) | C-2, C-4, C-5 |

| 4.80 (s, H-7) | 45.0 (C-7) | - | C-3, C-4, C-5 |

X-ray Crystallography for Solid-State Structural Analysis and Polymorphism

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a complete solid-state structural analysis of this compound, yielding precise bond lengths, bond angles, and torsional angles.

A crystallographic study would confirm the substitution pattern on the benzene ring and reveal the conformation of the chloromethyl and nitro groups relative to the ring. The dihedral angle between the nitro group and the benzene ring, for instance, is a key structural parameter that influences the molecule's electronic properties. In related compounds like 1-Bromo-4-methyl-2-nitrobenzene, this dihedral angle has been reported to be around 14.9°. nih.govresearchgate.net

Furthermore, X-ray crystallography is essential for the study of polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties, such as melting point, solubility, and stability. By analyzing crystals grown under various conditions, it would be possible to determine if this compound exhibits polymorphism.

Below is a hypothetical table summarizing the kind of crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Hypothetical Value |

| Chemical Formula | C₇H₅BrClNO₂ |

| Formula Weight | 250.48 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 970 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.715 |

Computational and Theoretical Chemistry of 1 Bromo 4 Chloromethyl 2 Nitrobenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. For 1-Bromo-4-(chloromethyl)-2-nitrobenzene, DFT calculations provide fundamental insights into its stability, reactivity, and electronic distribution.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of this compound is characterized by the interplay of its constituent functional groups: the bromine atom, the chloromethyl group, and the nitro group, all attached to a benzene (B151609) ring. The nitro group, being a strong electron-withdrawing group, significantly influences the electron density distribution across the aromatic system.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Theoretical calculations for similar nitroaromatic compounds indicate that the HOMO is typically distributed over the benzene ring and the bromine atom, while the LUMO is predominantly localized on the nitro group. This distribution dictates how the molecule interacts with other chemical species. For this compound, the specific energies of these orbitals determine its electrophilic and nucleophilic character.

Table 1: Calculated FMO Properties of this compound (Note: The following data is illustrative, based on typical values for structurally related nitroaromatic compounds, as specific experimental or computational studies on this exact molecule are not widely published.)

| Parameter | Value (eV) | Description |

| HOMO Energy | -7.5 to -6.5 | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |

| LUMO Energy | -2.0 to -1.0 | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |

| HOMO-LUMO Gap | 5.5 to 4.5 | A measure of chemical reactivity and kinetic stability. |

Prediction of Reactivity and Regioselectivity

DFT calculations can predict the most likely sites for electrophilic and nucleophilic attacks. By calculating molecular electrostatic potential (MEP) maps and condensed Fukui functions, regions of high or low electron density can be visualized. For this compound, the nitro group creates a significant electron deficiency on the aromatic ring, particularly at the positions ortho and para to it.

The presence of the bromine atom and the chloromethyl group further modulates this reactivity. The chloromethyl group can act as a site for nucleophilic substitution, while the carbon-bromine bond can be susceptible to cleavage under certain conditions. DFT helps in quantifying the activation energies for various potential reaction pathways, thus predicting the regioselectivity of reactions such as nucleophilic aromatic substitution.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time, considering factors like temperature, pressure, and the presence of a solvent.

Solvation Effects on Reactivity

The reactivity of this compound can be significantly influenced by the solvent in which a reaction is carried out. MD simulations can model the explicit interactions between the solute molecule and solvent molecules. For instance, in a polar solvent, the solvent molecules will arrange themselves around the polar nitro group and the chloromethyl group, potentially stabilizing transition states and affecting reaction rates. By simulating the system in different solvents (e.g., water, ethanol, or non-polar solvents), one can computationally screen for optimal reaction conditions.

Conformational Analysis and Intermolecular Interactions

This compound has rotational freedom around the bonds connecting the chloromethyl and nitro groups to the benzene ring. MD simulations allow for the exploration of the conformational landscape of the molecule, identifying the most stable (lowest energy) conformations. These simulations also provide insights into intermolecular interactions, such as how two or more molecules of this compound might interact with each other in the solid state or in concentrated solutions, which is crucial for understanding its physical properties like melting point and solubility.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the structural properties of a molecule and its chemical reactivity. While specific QSRR models for this compound are not extensively documented in public literature, the methodology can be applied to predict its reactivity based on a set of calculated molecular descriptors.

These descriptors can be derived from DFT calculations and include electronic parameters (e.g., HOMO/LUMO energies, dipole moment), steric parameters (e.g., molecular volume), and topological indices. By correlating these descriptors with experimentally determined reaction rates for a series of related compounds, a QSRR model can be built. Such a model could then be used to predict the reactivity of this compound in various reactions without the need for further experimentation.

Prediction of Spectroscopic Parameters

Extensive searches of scientific literature and chemical databases have revealed a notable absence of published research specifically detailing the computational and theoretical prediction of spectroscopic parameters for the compound this compound. While computational studies are a common practice for characterizing novel or complex molecules, it appears that this particular compound has not been the subject of such an investigation, or at least, the results have not been made publicly available.

Theoretical chemistry, particularly through methods like Density Functional Theory (DFT) and other ab initio calculations, provides a powerful tool for predicting a range of spectroscopic data. These predictions are invaluable for identifying and characterizing compounds, as well as for understanding their electronic structure and bonding. Typically, these studies would report predicted Nuclear Magnetic Resonance (NMR) chemical shifts, vibrational frequencies from Infrared (IR) and Raman spectroscopy, and electronic transition data from UV-Visible spectroscopy.

For analogous compounds, such as other substituted nitrobenzenes, these types of computational studies have been performed. For instance, research on related molecules often employs DFT methods, such as B3LYP, in conjunction with various basis sets (e.g., 6-311++G(d,p)) to optimize the molecular geometry and predict spectroscopic properties. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for the calculation of NMR chemical shifts (¹H and ¹³C), while Time-Dependent DFT (TD-DFT) is the standard for simulating UV-Vis spectra.

However, without specific studies on this compound, it is not possible to provide detailed research findings or data tables for its predicted spectroscopic parameters. The scientific community has yet to publish theoretical data pertaining to the NMR, IR, Raman, or UV-Vis spectra of this compound.

Therefore, the following data tables, which would typically be populated with predicted spectroscopic values, remain empty.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table would typically display the calculated chemical shifts for each unique proton and carbon atom in the molecule, often referenced against a standard like Tetramethylsilane (TMS).

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| No data available | No data available |

Table 2: Predicted Vibrational Frequencies (cm⁻¹) and Intensities for this compound This table would list the calculated frequencies for the fundamental vibrational modes of the molecule, corresponding to IR and Raman spectra, along with their predicted intensities and assignments (e.g., C-H stretch, NO₂ symmetric stretch).

| Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Assignment |

| No data available | No data available | No data available | No data available |

Table 3: Predicted Electronic Transitions (UV-Vis) for this compound This table would show the calculated maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., HOMO -> LUMO).

| λmax (nm) | Oscillator Strength (f) | Transition |

| No data available | No data available | No data available |

Should future computational studies on this compound be published, these sections can be updated with the relevant findings.

Future Perspectives and Emerging Research Directions

Development of Next-Generation Catalytic Systems

The transformation of nitroaromatic compounds is a cornerstone of chemical synthesis, particularly for producing arylamine derivatives used in pharmaceuticals. rsc.org The development of advanced catalytic systems is crucial for enhancing the efficiency and selectivity of reactions involving molecules like 1-Bromo-4-(chloromethyl)-2-nitrobenzene. The primary goal is to selectively target one functional group while leaving the others intact.

Researchers are exploring a variety of next-generation catalysts:

Metal Nanoparticles : Catalytic systems using metal nanoparticles are a major focus. During a catalyzed reaction, both the nitroaromatic compound and a reducing agent (like NaBH₄) are adsorbed onto the catalyst's surface. rsc.org The metal nanoparticles, which can have a high surface potential, facilitate a strong flow of electrons from the reducing agent to the nitroaromatic molecules, thereby speeding up the reaction. rsc.org For instance, silver nanoparticles can act as effective mediators for this electron transfer. rsc.org

Bimetallic Catalysts : Combinations of metals, such as Gold-Palladium (Au-Pd), are being investigated to improve catalytic efficiency. rsc.org

Supported Catalysts : To enhance stability and recyclability, nanoparticles are often embedded in a support material. Copper nanoparticles embedded in porous carbon (Cu@C), derived from metal-organic frameworks (MOFs), have shown potential for the selective reduction of aromatic nitro compounds. researchgate.net Similarly, a catalyst featuring iron and nickel nanoparticles on a silica (B1680970) support derived from rice husks (Fe/Ni@RH-SiO₂) has been used for the reduction of various nitro compounds under green conditions. researchgate.net

Photocatalysts : Light-driven reactions offer a pathway to more energy-efficient synthesis. Heterojunction semiconductors, such as Cadmium Sulfide quantum dots on Indium-based materials (CdS-In), can enhance the separation of photo-generated charge carriers, making more electrons available for the reduction process. rsc.org Bismuth porphyrin metal-organic frameworks (Bi-MOFs) have also been used as photocatalysts for the selective reduction of nitroarenes. researchgate.net

Selective Hydrogenation Catalysts : A significant challenge is the selective reduction of the nitro group in the presence of other reducible functionalities. Catalysts based on phosphorus-doped carbon nanotubes (P-CNTs) have demonstrated the ability to selectively hydrogenate nitro groups on nitroaromatics that also contain functional groups like cyano and acyl, with minimal byproduct formation. rsc.org This type of selectivity is highly desirable for a multi-functionalized compound like this compound.

The table below summarizes some of the emerging catalytic systems relevant to the transformation of nitroaromatic compounds.

| Catalyst Type | Example(s) | Key Advantage(s) | Potential Application for this compound |

| Metal Nanoparticles | Silver (Ag), Copper (Cu) | High surface area, efficient electron transfer mediation. rsc.orgresearchgate.net | Selective reduction of the nitro group. |

| Bimetallic Nanoparticles | Gold-Palladium (Au-Pd) | Enhanced catalytic efficiency through synergistic effects. rsc.org | High-efficiency reduction of the nitro group. |

| Supported Catalysts | Cu@C, Fe/Ni@RH-SiO₂ | Cost-effective, stable, and recyclable. researchgate.net | Green and reusable systems for nitro group reduction. |

| Photocatalysts | CdS-In, Bi-MOFs | Utilizes light as an energy source, mild reaction conditions. rsc.orgresearchgate.net | Sustainable and energy-efficient transformations. |

| Selective Catalysts | P-doped Carbon Nanotubes | High selectivity for nitro group reduction over other functional groups. rsc.org | Reduction of the nitro group without affecting the bromo or chloromethyl groups. |

Integration with Machine Learning for Reaction Prediction and Optimization

The intersection of artificial intelligence and organic chemistry is creating powerful new tools for synthesis. rjptonline.org Machine learning (ML) is moving beyond data analysis to become a predictive tool that can accelerate the discovery and optimization of chemical reactions. github.com This is particularly relevant for complex substrates like this compound, where multiple reaction pathways are possible.

Key applications of ML in this context include:

Reaction Outcome and Yield Prediction : A primary challenge in synthesis is predicting the products and yields of a reaction given a set of reactants and conditions. rjptonline.orgnih.gov ML models are being trained on vast datasets of known reactions to predict the major product of a new reaction. nih.gov This capability could help chemists quickly screen potential transformations for this compound, saving significant time and resources. github.com

Catalyst and Condition Optimization : ML algorithms can predict reaction performance, facilitating the optimization of catalysts and reaction conditions. nih.gov By analyzing how different parameters (e.g., temperature, solvent, catalyst structure) affect outcomes, ML can guide chemists toward the ideal setup for achieving a desired transformation with high yield and selectivity. rjptonline.org

Development of Advanced Descriptors : The accuracy of ML predictions depends heavily on how molecules are represented digitally. A significant area of research is the development of molecular descriptors that capture the crucial information for prediction. nih.gov Innovative "substrate-aware" descriptors are being designed to extract essential information at both the atomic and molecular levels, leading to more accurate predictions. nih.gov